4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine
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Overview
Description
Benzenesulfonic acid, 4-chloro-3-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, compd. with pyridine (1:1) is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, a chloro substituent, and a pyrazolyl moiety, which is further modified with a dimethylamino phenyl group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of Benzenesulfonic acid, 4-chloro-3-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, compd. with pyridine (1:1) typically involves multiple steps. The initial step often includes the formation of the pyrazolyl moiety through a cyclization reaction. This is followed by the introduction of the dimethylamino phenyl group via a condensation reaction. The final step involves the sulfonation of the benzene ring and the formation of the pyridine complex. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenes.
Scientific Research Applications
Benzenesulfonic acid, 4-chloro-3-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, compd. with pyridine (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzenesulfonic acid group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The dimethylamino phenyl group can enhance the compound’s binding affinity to its targets, while the pyrazolyl moiety can modulate its chemical reactivity.
Comparison with Similar Compounds
Similar compounds to Benzenesulfonic acid, 4-chloro-3-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, compd. with pyridine (1:1) include:
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid group but differ in their substituents.
Pyrazolyl derivatives: Compounds with a pyrazolyl moiety but different functional groups.
Dimethylamino phenyl derivatives: Compounds with a dimethylamino phenyl group but different core structures. The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
CAS No. |
160828-81-9 |
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Molecular Formula |
C24H23ClN4O4S |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine |
InChI |
InChI=1S/C19H18ClN3O4S.C5H5N/c1-12-16(10-13-4-6-14(7-5-13)22(2)3)19(24)23(21-12)18-11-15(28(25,26)27)8-9-17(18)20;1-2-4-6-5-3-1/h4-11H,1-3H3,(H,25,26,27);1-5H/b16-10-; |
InChI Key |
QSDDEYWXMYHROH-HYMQDMCPSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)Cl.C1=CC=NC=C1 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)Cl.C1=CC=NC=C1 |
Origin of Product |
United States |
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